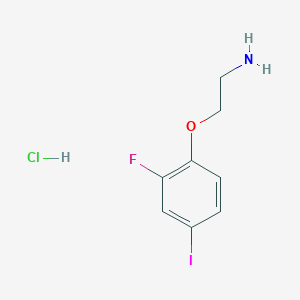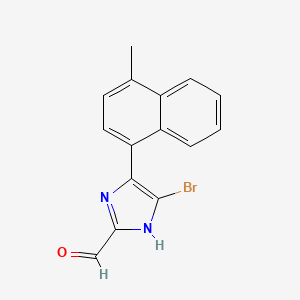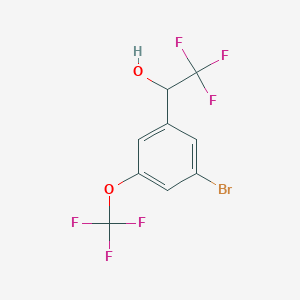
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenoxyethanamines. It is characterized by the presence of a fluoro and an iodo substituent on the phenyl ring, which is connected to an ethanamine group. This compound is often used in scientific research due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride typically involves a multi-step process. One common method starts with the iodination of 2-fluorophenol to produce 2-fluoro-4-iodophenol. This intermediate is then reacted with ethylene oxide in the presence of a base to form 2-(2-Fluoro-4-iodophenoxy)ethanol. Finally, the ethanol derivative is converted to the ethanamine hydrochloride through a reaction with ammonia or an amine source, followed by treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethanamine group can be oxidized to form corresponding imines or reduced to form amines.
Coupling Reactions: The phenyl ring can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, or alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenoxyethanamines.
Oxidation and Reduction Reactions: Products include imines, amines, and other derivatives.
Coupling Reactions: Products include biaryl compounds and other coupled derivatives.
Aplicaciones Científicas De Investigación
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluoro and iodo substituents can influence the compound’s binding affinity and selectivity towards these targets. The ethanamine group can interact with receptors or enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Fluorophenoxy)ethanamine hydrochloride
- 2-(4-Iodophenoxy)ethanamine hydrochloride
- 2-(2-Chloro-4-iodophenoxy)ethanamine hydrochloride
Uniqueness
2-(2-Fluoro-4-iodophenoxy)ethanamine hydrochloride is unique due to the presence of both fluoro and iodo substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct properties compared to similar compounds with only one halogen substituent.
Propiedades
Fórmula molecular |
C8H10ClFINO |
|---|---|
Peso molecular |
317.53 g/mol |
Nombre IUPAC |
2-(2-fluoro-4-iodophenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9FINO.ClH/c9-7-5-6(10)1-2-8(7)12-4-3-11;/h1-2,5H,3-4,11H2;1H |
Clave InChI |
SHCXRVAZUFBBBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1I)F)OCCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(3-Azetidinyl)phenyl]pyridine](/img/structure/B13715457.png)




![4-Chloro-7-((tetrahydro-2H-pyran-4-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13715502.png)
![Methyl 2-Amino-3-[3-(2-pyridyl)phenyl]propanoate](/img/structure/B13715513.png)



![3-(pyridin-2-yldisulfanyl)-N-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13715536.png)


